molecular formula C27H27N3O B12133073 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12133073
M. Wt: 409.5 g/mol
InChI Key: SKGXIKBCSZNFJP-UHFFFAOYSA-N
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Description

7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes multiple aromatic rings and a pentyloxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce indole derivatives.

Scientific Research Applications

7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Indolo[2,3-b]quinoxaline: A parent compound with similar structural features but lacking the pentyloxybenzyl group.

    6H-indolo[2,3-b]quinoxaline: Another related compound with a different substitution pattern.

Uniqueness

7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

7-methyl-6-[(4-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C27H27N3O/c1-3-4-7-17-31-21-15-13-20(14-16-21)18-30-26-19(2)9-8-10-22(26)25-27(30)29-24-12-6-5-11-23(24)28-25/h5-6,8-16H,3-4,7,17-18H2,1-2H3

InChI Key

SKGXIKBCSZNFJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

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